molecular formula C20H23F3N6O2 B10940511 3-[2-cyclopentyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(1-ethyl-1H-pyrazol-3-yl)propanamide

3-[2-cyclopentyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(1-ethyl-1H-pyrazol-3-yl)propanamide

Cat. No.: B10940511
M. Wt: 436.4 g/mol
InChI Key: CDQGXQRWRAWVTN-UHFFFAOYSA-N
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Description

3-[2-CYCLOPENTYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(1-ETHYL-1H-PYRAZOL-3-YL)PROPANAMIDE is a complex organic compound that features a pyrazolo[3,4-b]pyridine core. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, including increased lipophilicity and metabolic stability. The presence of the cyclopentyl and ethylpyrazolyl groups further enhances its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-CYCLOPENTYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(1-ETHYL-1H-PYRAZOL-3-YL)PROPANAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl and pyrazole moieties.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazolo[3,4-b]pyridine core.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[2-CYCLOPENTYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(1-ETHYL-1H-PYRAZOL-3-YL)PROPANAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and metabolic disorders.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[2-CYCLOPENTYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(1-ETHYL-1H-PYRAZOL-3-YL)PROPANAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The compound may also modulate signaling pathways involved in inflammation and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • **3-[2-CYCLOPENTYL-6-OXO-4-(METHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(1-ETHYL-1H-PYRAZOL-3-YL)PROPANAMIDE
  • **3-[2-CYCLOPENTYL-6-OXO-4-(CHLORO)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(1-ETHYL-1H-PYRAZOL-3-YL)PROPANAMIDE

Uniqueness

The presence of the trifluoromethyl group in 3-[2-CYCLOPENTYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(1-ETHYL-1H-PYRAZOL-3-YL)PROPANAMIDE distinguishes it from similar compounds. This group enhances its lipophilicity, metabolic stability, and binding affinity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H23F3N6O2

Molecular Weight

436.4 g/mol

IUPAC Name

3-[2-cyclopentyl-6-oxo-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]-N-(1-ethylpyrazol-3-yl)propanamide

InChI

InChI=1S/C20H23F3N6O2/c1-2-27-9-7-16(25-27)24-17(30)8-10-28-18(31)11-15(20(21,22)23)14-12-29(26-19(14)28)13-5-3-4-6-13/h7,9,11-13H,2-6,8,10H2,1H3,(H,24,25,30)

InChI Key

CDQGXQRWRAWVTN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)NC(=O)CCN2C(=O)C=C(C3=CN(N=C32)C4CCCC4)C(F)(F)F

Origin of Product

United States

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